molecular formula C14H11ClN4 B15064254 N4-(2-Chlorophenyl)quinazoline-4,6-diamine

N4-(2-Chlorophenyl)quinazoline-4,6-diamine

Cat. No.: B15064254
M. Wt: 270.72 g/mol
InChI Key: IFFPKQGHEWIOOF-UHFFFAOYSA-N
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Description

N4-(2-Chlorophenyl)quinazoline-4,6-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(2-Chlorophenyl)quinazoline-4,6-diamine typically involves the reaction of anthranilic acid with 2-chloroaniline under specific conditions. The process includes the formation of an intermediate, which is then cyclized to form the quinazoline ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N4-(2-Chlorophenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products: The major products formed from these reactions include various quinazoline derivatives with modified pharmacological properties .

Mechanism of Action

The mechanism of action of N4-(2-Chlorophenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . The compound’s ability to bind to these targets and modulate their activity is key to its pharmacological effects.

Comparison with Similar Compounds

Uniqueness: N4-(2-Chlorophenyl)quinazoline-4,6-diamine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to inhibit multiple kinases and its potential as a multi-target therapeutic agent make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H11ClN4

Molecular Weight

270.72 g/mol

IUPAC Name

4-N-(2-chlorophenyl)quinazoline-4,6-diamine

InChI

InChI=1S/C14H11ClN4/c15-11-3-1-2-4-13(11)19-14-10-7-9(16)5-6-12(10)17-8-18-14/h1-8H,16H2,(H,17,18,19)

InChI Key

IFFPKQGHEWIOOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC=NC3=C2C=C(C=C3)N)Cl

Origin of Product

United States

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